molecular formula C9H6ClNO3 B580026 6-Chloro-2-oxoindoline-5-carboxylic acid CAS No. 1156390-49-6

6-Chloro-2-oxoindoline-5-carboxylic acid

Cat. No.: B580026
CAS No.: 1156390-49-6
M. Wt: 211.601
InChI Key: GALGGHJFGWMWCN-UHFFFAOYSA-N
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Description

6-Chloro-2-oxoindoline-5-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO3 It is a derivative of indoline, a bicyclic compound that is structurally related to indole

Scientific Research Applications

6-Chloro-2-oxoindoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 6-Chloro-2-oxoindoline-5-carboxylic acid includes a GHS07 pictogram, a warning signal word, and hazard statements H302-H317 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxoindoline-5-carboxylic acid typically involves the chlorination of 2-oxoindoline-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-oxoindoline-5-carboxylic acid.

    Chlorinating Agent: Thionyl chloride (SOCl2).

    Reaction Conditions: Reflux in an inert solvent such as dichloromethane (CH2Cl2).

The reaction yields this compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 6-chloro-2-hydroxyindoline-5-carboxylic acid.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorooxindole: Similar in structure but lacks the carboxylic acid group.

    6-Chloro-5-(2-chloroethyl)indolin-2-one: Contains an additional chloroethyl group.

    6-Chloro-5-fluoroindolin-2-one: Contains a fluorine atom instead of a carboxylic acid group.

    5,6-Dichloroindolin-2-one: Contains an additional chlorine atom at the 5-position.

Uniqueness

6-Chloro-2-oxoindoline-5-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

6-chloro-2-oxo-1,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-6-3-7-4(2-8(12)11-7)1-5(6)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALGGHJFGWMWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156390-49-6
Record name 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
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